(-)-Nirtetralin

Description

Natural Occurrence and Phytochemical Context of (-)-Nirtetralin

The study of this compound begins with its origins in the plant kingdom, where it is synthesized as a secondary metabolite. Its presence is characteristic of a particular genus of plants, and it belongs to a well-defined class of natural products.

This compound is consistently reported as a chemical constituent of plants belonging to the Phyllanthus genus. researchgate.net This genus comprises a large number of species, many of which are utilized in traditional medicine systems worldwide. nih.gov Research has confirmed the isolation of this compound from several of these species, including Phyllanthus niruri, Phyllanthus amarus, and Phyllanthus urinaria. phytopharmajournal.comchemijournal.comnih.govnih.gov

In Phyllanthus niruri, this compound is one of several identified lignans (B1203133), alongside compounds like phyllanthin (B192089), hypophyllanthin, and niranthin (B1253582). bbrc.inrsc.org Similarly, studies on the chemical composition of Phyllanthus amarus have identified this compound as a key lignan (B3055560) constituent. phytopharmajournal.comchemijournal.com The compound has also been reported in Phyllanthus urinaria, which is known to be a rich source of various lignans, tannins, and flavonoids. nih.govfrontiersin.orgnih.gov The concentration of these lignans can vary between different parts of the plant, with studies indicating that the leaves often contain the highest concentrations. chromatographyonline.com

| Phyllanthus Species | Presence of this compound Confirmed | Key References |

|---|---|---|

| Phyllanthus niruri L. | Yes | phytopharmajournal.comnih.govbbrc.inrsc.orgchromatographyonline.com |

| Phyllanthus amarus Schum. & Thonn. | Yes | phytopharmajournal.comchemijournal.comnih.gov |

| Phyllanthus urinaria Linn. | Yes | nih.govfrontiersin.orgnih.gov |

Within the field of natural product chemistry, this compound is classified as an aryltetralin lignan. rsc.orgdergipark.org.tr Lignans are a large group of phenolic compounds derived from the dimerization of two phenylpropanoid units. dergipark.org.trresearchgate.net They are considered secondary metabolites that often play a role in plant defense. frontiersin.orgresearchgate.net

The aryltetralin group represents a specific structural subclass of lignans characterized by a tetrahydronaphthalene ring system to which an aryl group is attached. dergipark.org.trresearchgate.net This classification is based on the carbon skeleton of the molecule. The synthesis and structure of aryltetralin lignans like this compound and its congener, hypophyllanthin, have been a subject of chemical research to confirm their precise molecular architecture. rsc.org This class of compounds is significant in medicinal chemistry, with the aryltetralin lignan podophyllotoxin (B1678966) serving as a well-known example due to its use as a precursor for anticancer drugs. dergipark.org.trresearchgate.netnih.gov

Research Significance of this compound within Chemical Biology

Chemical biology investigates how small molecules interact with biological systems to influence their function. cornell.edu this compound has emerged as a molecule of interest in this field, stemming from the long history of lignan research and the discovery of its specific biological activities.

The use of lignan-containing plants in traditional medicine dates back thousands of years, with herbs from the Phyllanthus genus being used to treat a variety of ailments, including liver and kidney disorders. nih.govcore.ac.uk The scientific study of lignans began to formalize in the 20th century, with the term "lignan" being introduced by Haworth in 1936. dergipark.org.tr

Early phytochemical investigations focused on isolating and identifying the active compounds from these medicinal plants. researchgate.netcore.ac.uk Research in the 1980s brought significant attention to the aryltetralin lignan podophyllotoxin, isolated from Podophyllum species, for its antimitotic activity, which eventually led to the development of clinically used anticancer drugs. dergipark.org.trresearchgate.netnih.gov This historical success spurred further investigation into other lignans, including those from the Phyllanthus genus like this compound, to explore their potential biological effects. researchgate.netingentaconnect.com

A primary focus of contemporary research on this compound is its potential antiviral activity, specifically against the hepatitis B virus (HBV). researchgate.net Several studies have investigated the effects of this compound and related lignans on HBV replication and antigen secretion.

Research has shown that nirtetralin (B1678942) can effectively suppress the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in in-vitro models using human HBV-transfected liver cell lines. nih.govresearchgate.net For example, one study reported that a new stereoisomer, Nirtetralin B, inhibited HBsAg and HBeAg secretion in a dose-dependent manner. nih.govresearchgate.net In vivo studies using a duck hepatitis B virus (DHBV)-infected duck model further demonstrated that Nirtetralin B could significantly reduce serum levels of DHBV DNA, HBsAg, and HBeAg, indicating a potent anti-HBV effect. nih.gov In addition to antiviral research, some studies have noted that lignans from Phyllanthus amarus, including nirtetralin, exhibit marked anti-inflammatory properties. chemijournal.com

| Compound | Model | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Nirtetralin B | In vitro (HepG2.2.15 cells) | Anti-HBV | Effectively suppressed secretion of HBsAg (IC50: 17.4μM) and HBeAg (IC50: 63.9μM). | nih.gov |

| Nirtetralin A | In vitro (HepG2.2.15 cells) | Anti-HBV | Effectively suppressed secretion of HBsAg (IC50: 9.5µM) and HBeAg (IC50: 17.4µM). | researchgate.net |

| Nirtetralin | In vitro (HepG2.2.15 cells) | Anti-HBV | Suppressed secretion of HBsAg (IC50: 97.2µM) and HBeAg (IC50: 232.0µM). | researchgate.net |

| Nirtetralin B | In vivo (DHBV-infected ducks) | Anti-HBV | Significantly reduced serum DHBV DNA, HBsAg, and HBeAg levels. | nih.gov |

Structure

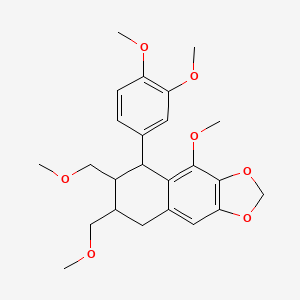

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQDZANQXMRHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereochemical Investigations of Nirtetralin

Total Synthesis Approaches to (-)-Nirtetralin and its Congeners

Total synthesis efforts for this compound and its congeners aim to develop efficient and stereoselective routes to access these complex molecules. rsc.orgresearchgate.net These approaches often involve the strategic assembly of the aryltetralin core and the subsequent functionalization and establishment of the correct relative and absolute stereochemistry. researchgate.netresearchgate.net

Methodologies for Unambiguous Synthesis

Unambiguous synthesis of aryltetralin lignans (B1203133) ensures the correct structural assignment and stereochemical outcome. Various methodologies have been developed for this purpose. One approach involves the photocyclization of chiral atropoisomeric 1,2-bisbenzylidenesuccinate amide esters, which can be prepared from aromatic aldehydes and diethyl succinate. uw.edu.pl This method has been applied to the formal synthesis of (-)-podophyllotoxin, a related aryltetralin lignan (B3055560). uw.edu.pl Another strategy utilizes an asymmetric photoenolization/Diels–Alder (PEDA) reaction between 2-methylbenzaldehydes and unsaturated γ-lactones to directly construct the tricyclic core of aryltetralin lactone lignans. researchgate.net This methodology has enabled the asymmetric total synthesis of other natural lignans. researchgate.net Enzymatic oxidative C-C coupling reactions have also been employed to construct the tetracyclic core of aryltetralin lignans in a diastereoselective fashion. nih.govnih.gov This chemoenzymatic approach has been shown to be effective for the gram-scale synthesis of related compounds. nih.govnih.gov The unambiguous synthesis of nirtetralin (B1678942) itself has been described, confirming its proposed structure. rsc.orgrsc.org

Stereoselective Control in Lignan Synthesis

Stereoselective control is paramount in lignan synthesis due to the presence of multiple stereogenic centers, particularly at the ring junctions and substituted carbons of the tetralin core. researchgate.netthieme-connect.com Strategies to achieve stereoselectivity include the use of chiral auxiliaries, such as a menthyl group, incorporated into intermediates like furanones to control diastereoselectivity. researchgate.netresearchgate.net Asymmetric synthesis techniques, including asymmetric reduction using catalysts like the Corey–Bakshi–Shibata (CBS) catalyst, have been employed to establish specific asymmetric centers. thieme-connect.com Stereoselective hydroboration/oxidation reactions have also been used to install chiral centers with high diastereomeric excess. thieme-connect.com The conformational rigidity of metal enolates can be exploited to induce stereoselectivity in reactions like electrophilic addition. psu.edu Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also valuable tools for controlling the stereochemical outcome. masterorganicchemistry.com

Synthetic Pathways to Aryltetralin Lignans Relevant to this compound

Synthetic pathways to aryltetralin lignans relevant to this compound focus on the efficient assembly of the core structure and the precise introduction of functional groups. researchgate.netresearchgate.net

Strategies for Constructing the Aryltetralin Core

Various strategies have been developed for constructing the aryltetralin core. One approach involves intramolecular cyclization reactions, such as Friedel-Crafts type cyclizations. psu.edu Nickel-catalyzed reductive cascade reactions have been shown to construct the tetrahydronaphthalene (THN) backbone by simultaneously forming C8–C8′ and C1–C7 bonds. mdpi.com Photoredox catalysis has also been utilized to generate carbonyl ylides, enabling a modular approach to aryltetralin lignans. acs.orgnih.gov This method can construct three stereocenters concurrently with good diastereoselectivity. nih.gov Starting materials with fused rings, such as those with fused A and B rings, are often chosen for the synthesis of aryltetralin lignan analogs. researchgate.net

Molecular and Cellular Mechanisms of Action of Nirtetralin

Receptor and Enzyme Interactions

(-)-Nirtetralin has been shown to influence cellular processes by interacting with specific receptors and modulating enzyme activities.

Inhibition of Specific Receptor-Ligand Binding Processes

This compound is characterized as a lignan (B3055560) with an inhibitory effect on the binding of receptors to their ligands biosynth.com. This suggests that it can interfere with the initial step of certain signaling pathways that are triggered by ligand-receptor interactions.

Modulation of Enzyme Activity (e.g., ATPase Activity of Pyruvate (B1213749) Dehydrogenase Kinase)

This compound has been shown to inhibit the ATPase activity of hexane-insensitive, liver-type pyruvate dehydrogenase kinase (PDK) biosynth.com. PDK is involved in regulating hepatic glucose production and lipid metabolism biosynth.comuniprot.org. By inhibiting PDK, this compound can influence metabolic pathways linked to glucose and lipid homeostasis. PDK is a kinase that regulates the pyruvate dehydrogenase complex (PDC) by phosphorylating its E1α subunit, thereby reducing PDC activity and linking glycolysis to the TCA cycle oncotarget.com.

Interactions with Platelet Activating Factor (PAF) Receptor Binding Sites

Studies have investigated the interaction of this compound with platelet activating factor (PAF) receptor binding sites. While this compound, along with phyltetralin (B1589431) and niranthin (B1253582), significantly inhibited PAF-induced paw oedema formation in mice, indicating an anti-inflammatory effect, this compound itself did not decrease the specific binding of [(3)H]-PAF in mouse cerebral cortex membranes at a concentration of 30 µM nih.govsci-hub.sesigmaaldrich.com. This suggests that while this compound can counteract the effects of PAF in certain in vivo models, its mechanism in this context may not involve direct competition for the PAF receptor binding site like niranthin or the known PAF receptor antagonist WEB2170 nih.govsci-hub.sesigmaaldrich.com.

Intracellular Signaling Pathway Modulation

Beyond direct receptor and enzyme interactions, this compound also influences various intracellular signaling pathways.

Effects on Epithelial-Mesenchymal Transition (EMT) Markers and Associated Pathways

Research indicates that this compound can modulate epithelial-mesenchymal transition (EMT) markers nih.govnih.gov. EMT is a process where epithelial cells acquire mesenchymal characteristics, contributing to cancer progression and metastasis mdpi.comoatext.com. Studies using oral squamous cell carcinoma (OSCC) cells have shown that this compound treatment leads to noteworthy shifts in the expression patterns of EMT markers, suggesting its potential in impeding EMT progression nih.govnih.gov. Molecular docking simulations have further supported these findings by revealing strong binding affinities between this compound and EMT targets, providing structural insights into its potential anticancer mechanisms nih.govnih.gov. Specifically, this compound administration led to a reduction in the expression of genes regulating EMT in oral cancer cells, such as ECADH, VIM, SNAIL1, and SLUG, suggesting its ability to inhibit this metabolic pathway nih.gov.

Generation of Reactive Oxygen Species (ROS) as a Mechanistic Component

This compound has been shown to induce the generation of reactive oxygen species (ROS) as a mechanistic component of its activity nih.govnih.govresearchgate.net. ROS are highly reactive chemicals that can function as signaling molecules but can also cause cellular damage if present in excess wikipedia.orgnih.govnih.gov. Studies in KB cells treated with this compound have assessed ROS activity, indicating its involvement in the cellular response to the compound nih.govnih.govresearchgate.net. This generation of ROS may contribute to the observed biological effects of this compound, such as its cytotoxic effects on cancer cells nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 329824866 |

| Platelet Activating Factor | 57216 |

| Pyruvate Dehydrogenase Kinase | - |

| Pyruvate | 1060 |

| ATP | 5957 |

| ADP | 6022 |

| Niranthin | 50656-77-4 (CAS, CID not readily available in search results) |

| Phyltetralin | 73464 |

| WEB2170 | 5622 |

| ECADH | - |

| VIM | - |

| SNAIL1 | 6521 |

| SLUG | 6586 |

| Hydrogen peroxide | 784 |

| Superoxide | 5765 |

| Hydroxyl radical | 24260 |

Note: PubChem CIDs for some general protein/gene names like Pyruvate Dehydrogenase Kinase, ECADH, and VIM are not single specific entries, as they represent families or markers. The provided CIDs are for the specific small molecules mentioned.

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of the requested mechanisms. One search result nih.gov mentions IC50 values for this compound on KB cells at different time points:

| Cell Line | Treatment Duration | IC50 (µM) |

| KB | 24 hours | 159.15 |

| KB | 48 hours | 75.89 |

This data illustrates the time-dependent cytotoxic effect of this compound on KB cells, which is linked to its mechanism of action including ROS generation and EMT modulation.

Influence on Mitochondrial Membrane Potential

Mitochondrial membrane potential (ΔΨm) is crucial for cellular energy storage through oxidative phosphorylation and maintaining cell homeostasis. nih.govionbiosciences.com It is generated by proton pumps in the electron transport chain and, along with the proton gradient, forms the transmembrane potential of hydrogen ions used for ATP synthesis. nih.gov Maintaining stable levels of ΔΨm is considered requisite for normal cell function. nih.gov

Nirtetralin (B1678942) has been suggested to have potent inhibition of insulin (B600854) resistance in K562 cells, an effect that may be attributed to changes in mitochondrial membrane potential. biosynth.com While the precise mechanisms by which this compound influences mitochondrial membrane potential require further detailed investigation, this observation suggests a potential interaction with mitochondrial function.

Gene Expression and Viral Replication Inhibition

Studies have investigated the effects of nirtetralin and its stereoisomers on gene expression and the replication of certain viruses, particularly Hepatitis B virus (HBV).

Modulation of Gene Interactions through Gene Expression Analysis (e.g., RT-PCR)

Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used technique for analyzing gene expression by converting RNA into complementary DNA (cDNA) and amplifying specific targets. nih.govwikipedia.org Quantitative real-time RT-PCR (qRT-PCR) allows for accurate quantification of gene expression levels. frontiersin.org This method is valuable for studying gene interactions and expression patterns under different conditions. nih.govresearchgate.net

Research utilizing RT-PCR has been employed to scrutinize gene interactions modulated by nirtetralin exposure. nih.gov For instance, investigations into the anticancer efficacy of nirtetralin against oral squamous cell carcinoma (OSCC) cells used RT-PCR to unveil shifts in the expression patterns of epithelial-mesenchymal transition (EMT) markers. nih.gov These findings hinted at nirtetralin's potential in impeding EMT progression by modulating the expression of genes involved in this process. nih.gov

Suppression of Viral Antigen Secretion (e.g., Hepatitis B Virus antigens)

Viral antigen secretion is a key aspect of the life cycle of many viruses, including Hepatitis B virus. Inhibiting the release of viral antigens, such as Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg), is a target for antiviral therapies. nih.gov

Nirtetralin and its stereoisomers, such as nirtetralin B, have demonstrated inhibitory effects on the secretion of HBV antigens in vitro. nih.govnih.govresearchgate.netsigmaaldrich.com In studies using the human HBV-transfected liver cell line HepG2.2.15, nirtetralin B effectively suppressed the secretion of HBV antigens in a dose-dependent manner. nih.gov Specifically, nirtetralin B showed IC₅₀ values of 17.4 μM for HBsAg and 63.9 μM for HBeAg secretion in HepG2.2.15 cells. nih.gov Another study reported IC₅₀ values for nirtetralin itself as 97.2 µM for HBsAg and 232.0 µM for HBeAg secretion in vitro, while its stereoisomers nirtetralin A and nirtetralin B showed lower IC₅₀ values, indicating greater potency. researchgate.net

The following table summarizes the in vitro effects of nirtetralin and its stereoisomers on HBV antigen secretion in HepG2.2.15 cells:

| Compound | HBsAg IC₅₀ (µM) | HBeAg IC₅₀ (µM) |

| Nirtetralin | 97.2 | 232.0 |

| Nirtetralin A | 9.5 | 17.4 |

| Nirtetralin B | 17.4 nih.gov, 16.7 researchgate.net | 63.9 nih.gov, 69.3 researchgate.net |

Note: IC₅₀ values indicate the half-maximal inhibitory concentration.

In addition to in vitro findings, nirtetralin B has been shown to significantly reduce serum levels of HBsAg and HBeAg in ducklings infected with duck hepatitis B virus (DHBV), an animal model for HBV infection. nih.gov

Inhibition of Viral Replication Processes (e.g., Hepatitis B Virus DNA replication)

Viral replication involves the multiplication of the viral genome and synthesis of viral proteins. nih.govlibretexts.org For HBV, replication occurs through reverse transcription of an RNA intermediate. wjgnet.com Inhibiting HBV DNA replication is a primary target for antiviral drugs. nih.gov

Nirtetralin B has been shown to inhibit HBV DNA replication in HepG2.2.15 cells. hilarispublisher.com Studies have indicated that treatment of these cells with nirtetralin B exhibited a dose-dependent inhibitory effect on the replication of HBV DNA. hilarispublisher.com Furthermore, in DHBV-infected ducklings, nirtetralin B significantly reduced serum DHBV DNA levels. nih.gov These findings suggest that nirtetralin B, and potentially this compound, interferes with the viral replication process itself. nih.govhilarispublisher.com

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. While the search results provide information on the effects of this compound on cellular processes and viral replication, direct identification and validation of its specific molecular targets are areas of ongoing research.

Some research has utilized molecular docking simulations to explore potential interactions between nirtetralin and specific proteins. nih.gov For instance, in the context of its potential anticancer activity, molecular docking simulations unearthed strong binding affinities between nirtetralin and EMT targets, providing structural insights into its possible interactions. nih.gov

Preclinical Pharmacological Investigations of Nirtetralin

Anticancer Activities in In Vitro Cellular Models

Preclinical research has explored the potential of (-)-Nirtetralin as an anticancer agent, particularly in in vitro models. nih.gov

Cytotoxic Effects and Cell Viability Modulation in Cancer Cell Lines (e.g., Oral Squamous Cell Carcinoma cells)

This compound has demonstrated cytotoxic effects and the ability to modulate cell viability in various cancer cell lines, including oral squamous cell carcinoma (OSCC) cells. Studies using the MTT assay on KB cells, a model for OSCC, showed a dose-dependent reduction in cell viability following treatment with this compound. nih.govnih.gov The cytotoxic effect was more pronounced after 48 hours compared to 24 hours of administration. nih.gov

Data Table 1: Cytotoxic Effect of this compound on KB Cells

| Cell Line | Treatment Duration | IC₅₀ Value (µM) | Source |

| KB (OSCC) | 24 hours | 159.15 | nih.gov |

| KB (OSCC) | 48 hours | 75.89 | nih.gov |

Inhibition of Cellular Proliferation and Metastatic Capabilities

This compound has been shown to inhibit the proliferation of multiple cancer cell lines, including OSCC, by inducing cell cycle arrest and apoptosis. nih.gov Molecular investigations have indicated alterations in the expression of epithelial-mesenchymal transition (EMT) markers, suggesting that this compound may impede EMT progression. nih.govnih.gov This suggests a potential to inhibit the metastatic capabilities of cancer cells. Further research using RT-PCR analysis on KB cells treated with this compound revealed a significant downregulation of metastasis-associated genes, such as SNAIL1, SLUG, VIM, and ECADH. nih.gov

Antiviral Efficacy in Experimental Models

This compound and related lignans (B1203133) from Phyllanthus species have been investigated for their antiviral properties, particularly against hepatitis viruses. researchgate.netmdpi.com

Inhibition of Hepatitis B Virus (HBV) in In Vitro Cell Lines and In Vivo Animal Models

This compound, along with Nirtetralin (B1678942) A and B, has demonstrated the ability to suppress the secretion of HBV antigens in a dose-dependent manner in in vitro assays using human HBV-transfected liver cell lines like HepG2.2.15. researchgate.netsigmaaldrich.comnih.gov Nirtetralin B, specifically, effectively suppressed the secretion of HBV antigens with reported IC₅₀ values for HBsAg and HBeAg. nih.gov In vivo studies using duck hepatitis B virus (DHBV)-infected ducklings showed that Nirtetralin B significantly reduced serum DHBV DNA, HBsAg, HBeAg, ALT, and AST levels. nih.gov These findings indicate anti-HBV activity of Nirtetralin B in both in vitro and in vivo models. nih.gov

Data Table 2: In Vitro Inhibition of HBV Antigen Secretion by Nirtetralin B in HepG2.2.15 Cells

| HBV Antigen | IC₅₀ Value (µM) | Source |

| HBsAg | 17.4 | nih.gov |

| HBeAg | 63.9 | nih.gov |

Inhibition of Hepatitis E Virus (HEV) Growth in Cellular Systems

While extensive data specifically on this compound's effect on HEV is limited in the provided search results, research on antiviral candidates against HEV in cellular systems is ongoing. Studies have screened various compounds, including nucleos(t)ide analogs, for their ability to inhibit HEV replication and growth in cultured cells. nih.govmdpi.com The HEV life cycle involves several steps that can be targeted by antiviral drugs. mdpi.com Further research would be needed to specifically detail the inhibitory effects of this compound on HEV growth in cellular systems based on the provided citations.

Anti-inflammatory and Antiallodynic Effects in Preclinical Systems

Studies have investigated the anti-inflammatory and antiallodynic properties of lignans isolated from Phyllanthus species, including this compound. researchgate.netsci-hub.senih.govresearchgate.netscispace.com Local administration of this compound (at 30 nmol/paw), similar to the PAF receptor antagonist WEB2170, significantly inhibited PAF-induced paw edema formation in mice. researchgate.netsci-hub.senih.gov this compound also inhibited the increase of IL1-beta tissue levels induced by carrageenan. researchgate.net These findings suggest that this compound possesses marked anti-inflammatory properties in preclinical systems. researchgate.net In a rat model of PAF-induced allodynia, this compound treatment (30 nmol/paw) significantly inhibited the allodynic response. researchgate.netsci-hub.senih.gov

Data Table 3: Inhibition of PAF-Induced Paw Edema in Mice by Lignans (30 nmol/paw)

| Compound | Inhibition (%) (at 60 min) | Source |

| This compound | 42.0 ± 3.0 | sci-hub.se |

| Phyltetralin (B1589431) | 34.0 ± 8.0 | sci-hub.se |

| Niranthin (B1253582) | 78.0 ± 5.0 | sci-hub.se |

| WEB2170 | 60.0 ± 3.0 | sci-hub.se |

This compound is a lignan (B3055560) compound that has been the subject of preclinical investigations, particularly concerning its anti-inflammatory and metabolic modulatory effects. It is found in plants such as Phyllanthus urinaria and Phyllanthus niruri. nih.gov

Modulation of Pro-inflammatory Cytokines and Nitric Oxide Production

Research indicates that this compound can influence the production of pro-inflammatory cytokines and nitric oxide (NO). Pro-inflammatory cytokines and NO are key mediators in the inflammatory response. arvojournals.orgnih.govplos.org Studies on Phyllanthus amarus, a source of nirtetralin, have investigated the effects of its constituents on cytokine release from phagocytes and NO production. nih.gov While some lignans from P. amarus showed strong inhibition of NO production and cytokine release (such as TNF-α and IL-1β), the specific effects of this compound on these markers have been explored in the context of carrageenan-induced inflammation, where it inhibited the increase of IL-1β tissue levels. researchgate.netnih.gov

Attenuation of Inflammatory Responses (e.g., Paw Edema, Myeloperoxidase Activity)

This compound has shown efficacy in attenuating inflammatory responses in animal models. It has been observed to significantly inhibit platelet-activating factor (PAF)-induced paw edema formation in mice. sci-hub.senih.govresearchgate.netsigmaaldrich.comchemfaces.com In a study comparing several lignans, this compound, along with phyltetralin and niranthin, significantly inhibited PAF-induced paw edema at a dose of 30 nmol/paw. sci-hub.senih.govresearchgate.netsigmaaldrich.comchemfaces.com This effect was comparable to that of WEB2170, a PAF receptor antagonist. sci-hub.senih.govresearchgate.netsigmaaldrich.comchemfaces.com

Furthermore, studies have investigated the effect of this compound on myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil accumulation at inflammation sites. While niranthin and WEB2170 inhibited the increase of MPO activity induced by PAF injection in the mouse paw, the specific impact of this compound on MPO activity in this context was not as prominently highlighted in the available abstracts focusing on niranthin's mechanism. sci-hub.senih.govresearchgate.netsigmaaldrich.comchemfaces.com However, this compound has been shown to inhibit carrageenan-induced paw edema and neutrophil influx. researchgate.net

The following table summarizes the effect of this compound and other compounds on PAF-induced paw edema:

| Compound | Dose (nmol/paw) | Inhibition of PAF-induced Paw Edema (%) (at 60 min) |

| This compound | 30 | 42.0 ± 3.0 |

| Phyltetralin | 30 | 34.0 ± 8.0 |

| Niranthin | 30 | 78.0 ± 5.0 |

| WEB2170 | 30 | 60.0 ± 3.0 |

Data derived from a study on PAF-induced paw edema in mice. sci-hub.se

This compound also inhibited endothelin-1-mediated paw edema formation in mice. sci-hub.se

Metabolic Modulatory Effects in Cellular Contexts

Preclinical research has also explored the potential metabolic modulatory effects of this compound, specifically in cellular models.

Potent Inhibition of Insulin (B600854) Resistance in Specific Cell Lines

Studies have investigated the effect of this compound on insulin resistance in cellular contexts. Insulin resistance is a key factor in the development of metabolic disorders like type 2 diabetes. nih.govnih.gov While the provided search results mention that Phyllanthus amarus improves insulin resistance diabetes in experimental animal studies and that nirtetralin has been studied in cancer cell lines and for anti-hepatitis B virus activities, direct detailed findings on the potent inhibition of insulin resistance by this compound specifically in cell lines were not extensively detailed in the immediate search results. sigmaaldrich.comresearchgate.netupsi.edu.myscispace.com However, the broader pharmacological potential of Phyllanthus niruri, a source of nirtetralin, includes hypoglycemic properties. oup.com Further specific research focusing solely on the mechanism and potency of this compound's effect on insulin resistance in relevant cell lines, such as adipocytes (e.g., 3T3-L1) or muscle cells (e.g., C2C12) commonly used in insulin resistance studies, would provide more detailed insights into this specific effect. nih.govnih.gov

Computational Studies and Structure Activity Relationship Sar of Nirtetralin

Molecular Docking and Binding Affinity Analysis

Molecular docking simulations are a key computational tool used to predict the binding orientation (pose) of a small molecule ligand to a protein target and estimate the strength of the binding interaction (binding affinity). This approach provides structural insights into the potential mechanisms of action of a compound.

Ligand-Protein Interaction Profiling with Predicted Targets

Molecular docking simulations have been utilized to explore the potential interactions of (-)-Nirtetralin with various biological targets, particularly those implicated in processes like epithelial-mesenchymal transition (EMT). Investigations into the anticancer efficacy of nirtetralin (B1678942) in oral squamous cell carcinoma, integrating experimental and computational perspectives, revealed strong binding affinities between nirtetralin and EMT targets nih.govnih.gov. This suggests a potential mechanism by which nirtetralin might impede EMT progression in cancer cells nih.govnih.gov.

While the provided search results highlight the investigation of Phyllanthus niruri phytochemicals, including lignans (B1203133) like nirtetralin, against various targets such as those involved in chronic pain (e.g., PGE synthase) semanticscholar.orgnih.gov and viral proteins like Neuraminidase wisdomlib.org, specific detailed docking studies of this compound against viral proteins such as RNA-dependent RNA polymerase (RdRp) or kinases like PIM-1 were not explicitly detailed within the provided snippets. However, RdRp is recognized as a crucial target for inhibiting viral replication in viruses like SARS-CoV-2 nih.govnih.govbiorxiv.org, and PIM-1 kinase is considered an important drug target in various malignancies ijam.co.innih.govnih.govmdpi.com. Computational studies have explored other Phyllanthus niruri phytoconstituents for activity against PIM-1 kinase ijam.co.in and MRCK kinases rjptonline.org.

Prediction of Optimal Binding Poses and Underlying Interaction Mechanisms

Molecular docking studies aim to predict the optimal binding poses of a ligand within the active site of a target protein, thereby elucidating the key interactions that stabilize the complex wisdomlib.orgbiomedpharmajournal.org. For nirtetralin's interactions with EMT targets, these simulations have furnished valuable structural insights into its potential anticancer prowess nih.govnih.gov. While detailed descriptions of specific amino acid interactions for this compound with EMT targets were not extensively provided in the snippets, molecular docking generally involves analyzing hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces between the ligand and the protein residues within the binding site biomedpharmajournal.orgnih.gov. Studies on other Phyllanthus compounds docking to different targets, such as PGE synthase, have identified interactions like H-bonding and hydrophobic interactions as contributing to binding affinity semanticscholar.orgnih.gov. The visualization of these interactions in 2D and 3D diagrams helps in understanding how the molecule fits into the binding pocket and the nature of the forces driving the interaction nih.gov.

In Silico Assessment of Pharmacokinetic Characteristics

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used to estimate the pharmacokinetic properties of a compound based on its chemical structure nih.govmdpi.comfrontiersin.org. This assessment is crucial in the early stages of research to evaluate the likelihood of a compound having favorable pharmacological behavior.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles through Computational Tools

Computational tools such as SWISS-ADME and pkCSM are commonly employed to predict the ADME profiles of small molecules nih.govrjptonline.orgmdpi.comnih.govuq.edu.au. In the case of nirtetralin, using the SWISS-ADME computational tool has provided a glimpse into its pharmacokinetic attributes nih.govnih.gov. Studies have indicated that nirtetralin conforms to Lipinski's criteria, which is a set of rules used to evaluate the drug-likeness of a compound and predict its oral bioavailability nih.govnatlib.lk. Compliance with these rules, which consider factors like molecular weight, hydrogen bond donors and acceptors, and lipophilicity, suggests favorable oral absorption nih.govnatlib.lk. Predicted high gastrointestinal absorption for phytochemicals including nirtetralin further indicates good bioavailability natlib.lk. Other predicted parameters in ADME studies can include topological polar surface area (TPSA), miLog P, number of rotatable bonds, and predictions regarding interactions with biological barriers like the blood-brain barrier and metabolic enzymes nih.govmdpi.comfrontiersin.orgnih.gov.

Evaluation of Predicted Pharmacokinetic Viability for Research Applications

The in silico ADME assessment of this compound suggests favorable pharmacokinetic attributes, underscoring its promise for research applications nih.govnih.gov. Properties such as compliance with Lipinski's rules and predicted high gastrointestinal absorption indicate a good bioavailability profile, which is a desirable characteristic for compounds being investigated for potential biological activities nih.govnatlib.lk. These favorable predictions support the continued investigation of this compound as a viable candidate in various research areas, such as oral cancer management nih.govnih.gov. While these predictions provide an initial assessment, further experimental validation is typically required to confirm the in silico findings wisdomlib.org.

Analytical Methodologies for the Study of Nirtetralin

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating (-)-Nirtetralin from complex biological matrices and determining its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Lignan (B3055560) Quantification in Plant Samples

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized and validated method for the simultaneous determination and quantification of lignans (B1203133), including this compound and its related compounds, in plant samples such as Phyllanthus niruri L. chromatographyonline.comresearchgate.netcitedrive.comresearchgate.net. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase chromatographyonline.comresearchgate.net. UV detection is suitable for lignans due to their characteristic absorption in the UV spectrum chromatographyonline.com.

A specific HPLC-UV method was developed and validated for the simultaneous determination of four key lignans: niranthin (B1253582), nirtetralin (B1678942) B, hypophyllanthin, and phyltetralin (B1589431), in Phyllanthus niruri L. samples sourced from Guangxi province, China chromatographyonline.comresearchgate.net. The optimized chromatographic conditions involved using a C18 column and an isocratic mobile phase composed of acetonitrile-water (55:45, v/v) at a flow rate of 1 mL/min, with the column maintained at 30 °C chromatographyonline.com. Detection was performed at a wavelength of 230 nm chromatographyonline.com. This method demonstrated good analytical performance, including linearity, precision, and accuracy researchgate.net. Limits of detection (LOD) and quantification (LOQ) were established for the analyzed lignans, indicating the method's sensitivity for their determination in plant extracts researchgate.net. For example, the LOD for phyltetralin was 0.61 ng/mL, and the LOQ was 4.88 ng/mL, while for niranthin, the LOD was 1.22 ng/mL and the LOQ was 9.76 ng/mL researchgate.net.

Research employing this method has revealed that active lignans such as niranthin and nirtetralin B are predominantly located in the leaves of Phyllanthus niruri L., with their highest accumulation occurring during the full fruiting stage, typically from late July to August chromatographyonline.comresearchgate.netcitedrive.com.

Interactive table displaying typical HPLC-UV parameters for lignan analysis:

| Parameter | Value |

| Column | C18 (e.g., Thermo Hypersil Gold C18) |

| Mobile Phase | Acetonitrile-Water (55:45, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Advanced Mass Spectrometry Techniques (e.g., LC-QQQ-MS/MS, UHPLC-Q-TOF) for Metabolite Analysis

Advanced mass spectrometry techniques, including Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), are employed for more sensitive, comprehensive, and accurate metabolite analysis mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgchromatographyonline.comnih.gov. These techniques offer high resolution, sensitivity, and the capability to identify and quantify a wide array of metabolites within complex biological matrices mdpi.comnih.govfrontiersin.orgfrontiersin.orgnih.govmdpi.com.

LC-QqQ-MS/MS, particularly when operating in multiple reaction monitoring (MRM) mode, is well-suited for targeted metabolomics studies, allowing for the precise quantification of specific compounds like this compound and its metabolic products mdpi.comnih.govnih.gov. UHPLC-Q-TOF-MS is commonly used in untargeted metabolomics approaches to generate a global profile of metabolites present in a sample frontiersin.orgfrontiersin.orgnih.govmdpi.com. Its high resolving power and accurate mass measurements facilitate the identification of both known and unknown compounds based on their elemental composition and characteristic fragmentation patterns frontiersin.orgnih.govmdpi.comthermofisher.com. These advanced MS techniques can be applied to investigate the metabolic fate of this compound within biological systems or to identify potential biomarkers associated with its biological activities.

Spectroscopic and Biological Assays for Mechanistic Elucidation

Beyond analytical characterization, spectroscopic and biological assays are vital for unraveling the cellular and molecular mechanisms underlying the observed effects of this compound.

Immunofluorescence Staining for Cellular Processes (e.g., Reactive Oxygen Species Production)

Immunofluorescence staining is a technique that utilizes fluorescently-labeled antibodies to visualize and localize specific molecules or cellular structures within cells or tissues researchgate.netbiorxiv.orgplos.org. This method can be applied to study various cellular processes influenced by this compound, such as the production of reactive oxygen species (ROS) researchgate.netnih.govresearchgate.net. Elevated levels of ROS can indicate the presence of oxidative stress, a cellular state implicated in numerous physiological and pathological conditions researchgate.netbiorxiv.org. By employing fluorescent probes that specifically detect ROS, researchers can visualize and quantify alterations in intracellular ROS levels following treatment with this compound researchgate.netnih.govresearchgate.net. For example, DCF-DA (dichlorodihydrofluorescein diacetate) staining is a widely used method for the detection of intracellular ROS production via immunofluorescence researchgate.netplos.orgnih.gov. Studies have utilized immunofluorescence staining with DCF-DA to demonstrate the production of ROS in cells exposed to nirtetralin nih.govresearchgate.net.

Interactive table summarizing the application of immunofluorescence for ROS detection:

| Assay Type | Target Process | Detection Method | Example Probe |

| Immunofluorescence | Reactive Oxygen Species (ROS) | Fluorescently-labeled probes | DCF-DA |

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly in its quantitative real-time format (qRT-PCR), is a sensitive and widely used technique for measuring the expression levels of specific genes nih.govd-nb.infothermofisher.com. This method involves two main steps: the conversion of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme, followed by the amplification of target DNA sequences using PCR nih.govthermofisher.com. By quantifying the amount of amplified PCR product, researchers can determine the initial abundance of mRNA transcripts, which reflects the level of gene expression nih.govd-nb.infothermofisher.com.

RT-PCR can be employed to investigate how this compound affects the expression of genes involved in various cellular pathways and biological processes nih.govresearchgate.netcore.ac.uk. For instance, studies have utilized RT-PCR to examine the gene interactions modulated by exposure to nirtetralin nih.gov. This includes assessing changes in the expression patterns of markers associated with processes such as epithelial-mesenchymal transition (EMT), providing insights into the compound's biological effects at the transcriptional level nih.gov. Accurate quantification in qRT-PCR necessitates the use of stably expressed reference genes for data normalization d-nb.info.

Cell Viability and Proliferation Assays (e.g., MTT Assay) in In Vitro Models

Cell viability and proliferation assays are fundamental tools in assessing the biological impact of compounds like this compound on cellular health and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose researchgate.netfishersci.fiwikipedia.orgwikipedia.orgwikipedia.orgcenmed.comnih.gov. This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium dye MTT into insoluble purple formazan (B1609692) crystals through the action of mitochondrial dehydrogenases nih.gov. The amount of formazan produced is directly proportional to the number of viable cells.

Studies investigating the effects of nirtetralin have utilized the MTT assay to determine its cytotoxicity in various cell lines. For instance, the MTT assay has been employed to evaluate the anticancer efficacy of nirtetralin against oral squamous cell carcinoma (OSCC) cells, specifically the KB cell line researchgate.netwikipedia.org. In such studies, KB cells were treated with varying concentrations of nirtetralin for different durations, and the resulting cell viability was measured spectrophotometrically after the addition of MTT and solubilization of the formazan crystals researchgate.net.

Research findings using the MTT assay have demonstrated a dose-dependent decrease in the viability of KB cells upon treatment with nirtetralin researchgate.netwikipedia.org. The cytotoxic effect was observed to be more pronounced with increased exposure time researchgate.net. For example, a study reported the half-maximal inhibitory concentration (IC50) values for nirtetralin against KB cells, indicating its potency in reducing cell viability researchgate.net.

This data highlights the time-dependent cytotoxic effect of nirtetralin on KB cells as determined by the MTT assay researchgate.net. The MTT assay, alongside other cell viability and proliferation assays, provides crucial in vitro data on the biological activity of this compound and other compounds by quantifying their impact on cellular metabolic activity and growth nih.govguidetopharmacology.orgpubcompare.ai.

In Vitro Plant Tissue Culture for Compound Production and Profiling

In vitro plant tissue culture techniques offer alternative strategies for the production and study of plant-derived compounds, including this compound, which is found in plants like Phyllanthus amarus. This approach allows for controlled environments to potentially enhance the yield of specific secondary metabolites or to investigate their biosynthesis nih.govfishersci.cauni.lufishersci.seresearchgate.net.

Calli Induction and Proliferation Techniques for Secondary Metabolite Production

Callus culture, a form of in vitro plant tissue culture, involves the induction and proliferation of undifferentiated plant cells (calli) from explants under sterile conditions nih.govfishersci.cauni.lufishersci.se. This technique has been explored as a method for biomass production and the subsequent extraction of secondary metabolites fishersci.cauni.lu. The process typically involves placing plant tissues (explants) on a suitable culture medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators, particularly auxins and cytokinins nih.govfishersci.cafishersci.se.

For the induction and proliferation of calli from Phyllanthus amarus, studies have utilized plant growth regulators like 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzyladenine (6-BA) nih.govfishersci.cafishersci.se. Different combinations and concentrations of these regulators, along with environmental conditions like light or darkness, can influence the characteristics of the induced calli, including their color and texture nih.govfishersci.cafishersci.se. For example, research has shown that beige and friable calli can be obtained in the dark using MS medium with 2,4-D, while green and rigid calli may form under light conditions with MS medium supplemented with 6-BA nih.govfishersci.cafishersci.se.

Callus culture offers potential advantages for secondary metabolite production, including the possibility of standardization and repeatability fishersci.cauni.lu. Furthermore, the biomass obtained from callus cultures can be significantly higher compared to traditional methods fishersci.ca. Elicitors can also be added to the culture medium to stimulate the biosynthesis of specific secondary metabolites fishersci.ca.

Comparative Biochemical Profiling of In Vitro Cultures Versus Field Plants

Comparative biochemical profiling of in vitro plant cultures (such as calli) and field-grown plants is essential to understand how the in vitro environment affects the production of secondary metabolites like this compound nih.govfishersci.cauni.lufishersci.se. This involves analyzing the types and quantities of compounds present in extracts from both sources. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used for such profiling nih.govfishersci.casigmaaldrich.comfishersci.nl.

Studies comparing the biochemical profiles of Phyllanthus amarus calli proliferated in vitro and micropropagated plants grown in a greenhouse have revealed significant differences in their secondary metabolite content nih.govfishersci.cafishersci.se. While micropropagated plants were found to concentrate lignans, including niranthin, nirtetralin, and phyllanthin (B192089), the calli exhibited a distinct biochemical profile, accumulating compounds such as betulone, squalene, stigmasterol, and β-sitosterol nih.govfishersci.cauni.lufishersci.se.

These findings indicate that in vitro callus cultures of Phyllanthus amarus may not be the primary method for producing lignans like this compound, but they can be a valuable source for other medicinally important plant-derived compounds nih.govfishersci.cafishersci.se. Comparative profiling is therefore crucial for determining the most effective method (e.g., whole plant cultivation, specific tissue culture techniques) for obtaining desired secondary metabolites.

Future Research Trajectories and Translational Outlook for Nirtetralin

Elucidation of Novel Biological Targets and Signaling Pathways

While early research established the antiviral activity of (-)-Nirtetralin and its related compounds against Hepatitis B Virus (HBV) and Hepatitis E Virus (HEV), the precise molecular targets and signaling pathways governing these effects are still under active investigation. researchgate.net The primary mechanism appears to involve the inhibition of viral replication and the suppression of viral antigen secretion. researchgate.net For instance, the related compound Nirtetralin (B1678942) B was shown to effectively suppress the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in a dose-dependent manner in HepG2.2.15 cells. researchgate.net

More recently, research has expanded to explore the anticancer efficacy of nirtetralin, revealing novel biological activities. A recent study highlighted its potential against oral squamous cell carcinoma (OSCC). This research demonstrated that nirtetralin induces a time-dependent suppression of OSCC (KB) cells and pointed towards the modulation of the epithelial-mesenchymal transition (EMT) as a key mechanism. consensus.app The study noted shifts in the expression of EMT marker genes following exposure to nirtetralin, and molecular docking simulations suggested strong binding affinities between nirtetralin and key EMT targets. consensus.app This indicates that the anticancer effects of nirtetralin may be mediated through the inhibition of pathways that drive cancer cell invasion and metastasis.

Future research will likely focus on pinpointing the specific kinases, transcription factors, or other cellular proteins that this compound directly binds to. Understanding these interactions is crucial for a complete picture of its mechanism of action. Natural compounds often modulate complex signaling networks, and further studies are needed to unravel the crosstalk between pathways affected by this compound, such as potential links between its antiviral and anticancer effects. nih.govmdpi.com

Rational Design and Synthesis of Advanced Analogues and Derivatives with Enhanced Specificity

The this compound scaffold represents a valuable template for the rational design of new therapeutic agents. pensoft.netresearchgate.net The goal of synthesizing advanced analogues is to improve potency, enhance target specificity, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify which parts of the molecule are essential for its biological activity. up.ac.paacs.org

For aryltetralin lignans (B1203133), SAR studies have shown that the stereochemistry and the nature of the substituents on the aromatic rings are critical for activity. up.ac.pa For example, in the context of anticancer activity, the trans-fused γ-lactone D-ring and a specific stereochemical configuration are often important for inhibiting tubulin polymerization, a mechanism shared by the related, well-known lignan (B3055560), podophyllotoxin (B1678966). researchgate.netup.ac.pa

Synthetic efforts have focused on creating libraries of tetralin derivatives to explore new biological activities. Studies have reported the synthesis of novel thiazoline-tetralin hybrids and tetralin-6-yl-pyrazoline derivatives, which have been evaluated for anticancer and anticholinesterase activities. nih.govnih.gov One study detailed the synthesis of α-aryl-α-tetralone derivatives that demonstrated potent and selective in-vitro activity against the Hepatitis C virus (HCV). While not starting from this compound itself, these studies provide a proof-of-concept for the chemical tractability and therapeutic potential of the broader tetralin chemical class.

Future work in this area will involve the targeted modification of the this compound structure. This could include altering the substitution patterns on the phenyl and benzodioxole rings or modifying the methoxymethyl side chains to enhance binding affinity for specific viral or cancer-related targets. The synthesis of such derivatives, followed by rigorous biological evaluation, will be key to developing compounds with superior therapeutic profiles. mdpi.comrsc.org

Integration of Multi-Omics Approaches in this compound Research (e.g., Proteomics, Metabolomics)

The application of multi-omics technologies—such as proteomics and metabolomics—offers a powerful, unbiased approach to understanding the system-wide effects of a bioactive compound. nih.gov While direct multi-omics studies on this compound are not yet widely published, research on the Phyllanthus genus, its natural source, provides a roadmap for future investigations.

Metabolomic profiling of different Phyllanthus species using techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) has successfully identified and quantified a wide range of secondary metabolites, including lignans, flavonoids, and phenolic compounds. nih.govresearchgate.netiium.edu.my These studies have correlated the metabolite profiles with the plant's bioactivity, such as antioxidant and α-glucosidase inhibitory activities. Applying similar metabolomic approaches to cells or organisms treated with this compound could reveal comprehensive changes in metabolic pathways, offering clues to its mechanism of action and identifying potential biomarkers of response. frontiersin.org

Similarly, proteomics can identify changes in the expression levels of thousands of proteins in response to drug treatment. A proteomics study on Phyllanthus emblica in a model of liver fibrosis identified 195 differentially expressed proteins after treatment, implicating pathways like ECM-receptor interaction and PI3K-Akt signaling. researchgate.net Another study performed protein profiling of different tissues from Phyllanthus niruri, identifying tissue-specific protein expression patterns. chromatographyonline.com Future research should apply quantitative proteomics to analyze cells (e.g., cancer cells or virus-infected cells) treated with this compound. This could uncover novel protein targets and signaling networks that are modulated by the compound, providing a deeper understanding of its biological effects. researchgate.netnih.gov

Exploration of Additional Preclinical Disease Models for Activity Assessment

The evaluation of this compound and its analogues in a wider range of preclinical disease models is a critical step toward realizing its full therapeutic potential. nih.gov Initial studies have successfully used in vitro and in vivo models for viral hepatitis and, more recently, for oral cancer. researchgate.netconsensus.app

The anti-HBV activity of a related compound, Nirtetralin B, was demonstrated in both human HBV-transfected liver cells (HepG2.2.15) and in duck hepatitis B virus (DHBV)-infected ducklings, where it significantly reduced serum DHBV DNA and liver enzymes. researchgate.net The anticancer activity was explored using oral squamous carcinoma cell lines (KB cells). consensus.app

Future research should expand this portfolio of preclinical models. Given the known anti-inflammatory properties of other phytochemicals from the Phyllanthus genus, it would be logical to test this compound in preclinical models of inflammatory diseases, such as arthritis or inflammatory bowel disease. nih.govresearchgate.net Furthermore, its demonstrated cytotoxicity against one type of cancer warrants broader screening against a panel of human cancer cell lines, representing diverse tumor types like breast, lung, and colon cancer. nih.govnih.gov Success in these in vitro studies could then lead to evaluation in corresponding in vivo cancer models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs). nih.gov These advanced models more closely mimic human disease and are invaluable for assessing efficacy. nih.gov

Contribution of this compound Research to Lead Molecule Discovery and Drug Development

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds that serve as "lead" molecules for further development. Lignans, as a class, and aryltetralin lignans, in particular, are well-established as promising lead compounds, especially in the fields of antiviral and anticancer research. pensoft.net

The most prominent example from the aryltetralin lignan family is podophyllotoxin. Although too toxic for direct therapeutic use, it served as the crucial lead compound for the semi-synthesis of the clinically successful anticancer drugs etoposide (B1684455) and teniposide. researchgate.net Research into this compound and its isomers, such as phyllanthin (B192089) and hypophyllanthin, contributes to this legacy. researchgate.net These compounds provide novel chemical scaffolds that can be optimized through medicinal chemistry to enhance activity and reduce toxicity.

The discovery of this compound's dual antiviral and anticancer activities enhances its value as a lead structure. researchgate.netconsensus.app It suggests that a single molecular framework can be engineered to target different diseases. The ongoing investigation into its synthesis and biological activity provides valuable data for the broader field of natural product chemistry and drug development. rsc.org By expanding the library of known bioactive lignans and elucidating their mechanisms of action, research on this compound paves the way for the discovery of next-generation therapeutics derived from nature's chemical arsenal. mdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying (-)-Nirtetralin in plant extracts?

A reverse-phase HPLC-UV method with a C18 column (4.6 × 250 mm, 5 µm) and detection at 230 nm is widely used for simultaneous quantification of this compound and related lignans. This method achieves stability (RSD < 4% over 10 hours) and repeatability (RSD < 2% across replicates) under optimized conditions, validated using Phyllanthus niruri L. leaf extracts . Calibration curves for this compound should cover 5–100 µg/mL, with recovery rates ≥95% to ensure accuracy.

Q. What biological activities are associated with this compound in preclinical studies?

this compound exhibits significant anti-HBV activity by suppressing viral replication mechanisms, as demonstrated in in vitro assays using HepG2.2.15 cells. Comparatively, structurally similar lignans like Hypophyllanthin show negligible activity, highlighting the importance of substituent groups (e.g., tetralin backbone modifications) for efficacy . Dose-response studies typically use 10–50 µM concentrations, with IC50 values reported in the low micromolar range .

Q. Which plant parts and growth stages yield the highest this compound content?

this compound accumulates predominantly in Phyllanthus niruri L. leaves, peaking during the full fruiting period (late July–August). Root and stem tissues show 3–5× lower concentrations. Longitudinal sampling (10-day intervals) reveals a 40–60% increase in leaf content from seedling to fruiting stages, followed by post-harvest decline .

Advanced Research Questions

Q. How can researchers address variability in this compound accumulation across studies?

Conflicting reports on metabolite content often stem from differences in harvest timing, geographical origin, or extraction protocols. Standardization requires:

- Growth stage synchronization : Use phenological markers (e.g., flower-to-fruit transition) rather than calendar dates.

- Environmental controls : Document soil pH, light exposure, and precipitation, as these influence lignan biosynthesis .

- Method validation : Include inter-laboratory reproducibility tests using reference materials .

Q. What experimental designs are optimal for studying this compound’s anti-HBV mechanisms?

Combine target-based assays (e.g., HBV DNA polymerase inhibition) with cell-based models (e.g., HBV-infected primary hepatocytes). Use siRNA knockdowns to validate targets (e.g., HBx protein interactions) and compare this compound’s efficacy to nucleoside analogs like Entecavir. Dose-ranging studies should include time-course analyses to distinguish direct antiviral effects from cytotoxicity .

Q. How can contradictory findings about this compound’s pharmacokinetics be resolved?

Discrepancies in bioavailability studies often arise from:

- Matrix effects : Use deuterated internal standards during LC-MS/MS analysis to mitigate ion suppression in plasma samples.

- Species differences : Compare metabolic stability in human vs. rodent liver microsomes, focusing on CYP450 isoforms (e.g., CYP3A4-mediated oxidation) .

- Formulation optimization : Nanoemulsions or phospholipid complexes can enhance oral absorption, as evidenced by 2–3× higher Cmax in preclinical models .

Q. What strategies improve the specificity of this compound isolation from co-occurring lignans?

Employ multi-step chromatography :

- First pass : Silica gel column with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate non-polar analogs.

- Second pass : Preparative HPLC using a chiral column (e.g., Chiralpak IC) to resolve this compound from its enantiomer. Purity (>98%) should be confirmed via <sup>13</sup>C-NMR (C-7 carbonyl signal at δ 207.2 ppm) and chiral HPLC .

Q. How should researchers design studies to explore this compound’s biosynthetic pathways?

Use stable isotope labeling (e.g., <sup>13</sup>C-phenylalanine) to trace precursor incorporation into the tetralin moiety. Combine with transcriptomics (RNA-Seq of leaf tissues) to identify candidate genes (e.g., dirigent proteins, laccases) co-expressed with lignan accumulation peaks. CRISPR-Cas9 knockout of putative biosynthetic genes in model plants (e.g., Arabidopsis) can validate pathway steps .

Methodological Considerations

- Data validation : Include negative controls (e.g., heat-inactivated plant extracts) and spike-recovery experiments in analytical workflows .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons of lignan content across growth stages .

- Ethical reporting : Adhere to NIH guidelines for preclinical studies, detailing animal welfare protocols and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.